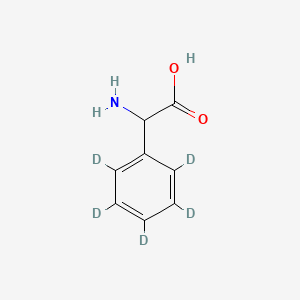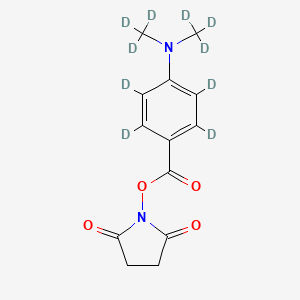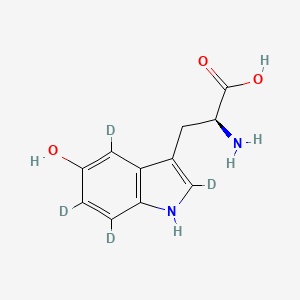
5-Hydroxy L-Tryptophan-d4 (Major)
Overview
Description
5-Hydroxy L-Tryptophan-d4 (Major) is a stable isotope-labeled compound derived from tryptophan. It is primarily used in scientific research as a reference standard and for various analytical purposes. The compound has a molecular formula of C11H8D4N2O3 and a molecular weight of 224.25 . It is a metabolite of tryptophan and is often used in studies related to neurotransmitter synthesis and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy L-Tryptophan-d4 (Major) typically involves the hydroxylation of L-tryptophan. One common method is the microbial fermentation process using engineered strains of Escherichia coli. In this process, the tryptophan hydroxylase enzyme catalyzes the hydroxylation of L-tryptophan to produce 5-Hydroxy L-Tryptophan . The reaction conditions often include the presence of cofactors such as tetrahydrobiopterin and iron ions to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of 5-Hydroxy L-Tryptophan-d4 (Major) can be achieved through large-scale microbial fermentation. This method involves the use of genetically modified microorganisms that have been optimized for high yield and efficiency. The fermentation process is carried out in bioreactors under controlled conditions, including temperature, pH, and nutrient supply .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy L-Tryptophan-d4 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-hydroxyindole derivatives.
Reduction: Reduction reactions can convert it back to L-tryptophan.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include 5-hydroxyindole, L-tryptophan, and various substituted derivatives. These products are often used in further research and development in the fields of chemistry and pharmacology .
Scientific Research Applications
5-Hydroxy L-Tryptophan-d4 (Major) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Hydroxy L-Tryptophan-d4 (Major) involves its conversion to serotonin through the action of the enzyme tryptophan hydroxylase. This enzyme catalyzes the hydroxylation of L-tryptophan to form 5-Hydroxy L-Tryptophan, which is then decarboxylated to produce serotonin . Serotonin acts on various receptors in the brain and other tissues, influencing mood, sleep, and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptophan (5-HTP): A naturally occurring amino acid and a direct precursor to serotonin.
L-Tryptophan: An essential amino acid that serves as a precursor to 5-Hydroxy L-Tryptophan.
Serotonin: A neurotransmitter synthesized from 5-Hydroxy L-Tryptophan.
Uniqueness
5-Hydroxy L-Tryptophan-d4 (Major) is unique due to its stable isotope labeling, which makes it particularly useful in analytical and research applications. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise quantification and tracking in metabolic studies .
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4,6,7-tetradeuterio-5-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i1D,2D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYZAJDBXYCGN-RUTJMMHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1NC(=C2C[C@@H](C(=O)O)N)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857852 | |
| Record name | 5-Hydroxy-L-(2,4,6,7-~2~H_4_)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-91-6 | |
| Record name | 5-Hydroxy-L-(2,4,6,7-~2~H_4_)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


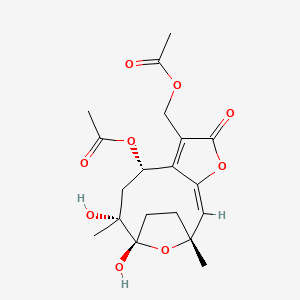
![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)


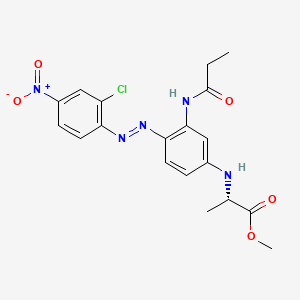
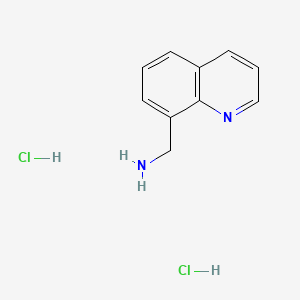
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)
![4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride](/img/structure/B587011.png)
